![molecular formula C13H16N2O B2475079 3-(2,3-dihydro-1H-isoindol-2-yl)piperidin-2-one CAS No. 2097865-90-0](/img/structure/B2475079.png)
3-(2,3-dihydro-1H-isoindol-2-yl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2,3-dihydro-1H-isoindol-2-yl)piperidin-2-one” is a chemical compound with the IUPAC name 3-(isoindolin-2-yl)piperidine-2,6-dione . It has a molecular weight of 230.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O2/c16-12-6-5-11(13(17)14-12)15-7-9-3-1-2-4-10(9)8-15/h1-4,11H,5-8H2,(H,14,16,17) . This indicates that the compound has a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .科学的研究の応用
Synthesis Applications
Stereoselective Synthesis : A novel method for stereoselective synthesis of 2H-isoindolin-1,3-ylidenes, utilizing 2-(formylphenyl)acrylates and phenacylazide in the presence of piperidine, has been developed. This method allows the efficient creation of highly functionalized ethyl (Z)-2-((Z)-3-(2-oxo-2-arylethylidene)-2,3-dihydro-1H-benzo[e]isoindol-1-ylidene)-acetates (Prasad et al., 2021).
Pharmaceutical Intermediate Synthesis : The compound CR3124, which includes a 3-(2,3-dihydro-1H-isoindol-2-yl)piperidin-2-one structure, was examined for its physicochemical and biopharmaceutical properties. This study provides preformulation information crucial for pharmaceutical development (Cappelli et al., 2006).
Synthesis of 1-Alkyl-2,3-Dihydro-2-(4-Pyridinyl)-1H-Isoindoles : This research describes the synthesis of 1-alkyl-2,3-dihydro-2-(4-pyridinyl)-1H-isoindoles as potential selective serotonin reuptake inhibitors, a class of compounds that are important in the field of medicinal chemistry (KapplesKevin & Shutske, 1997).
Synthesis of Coumarin-Bearing Quinazolinone Derivatives : A dual-catalyst system involving piperidine was used for synthesizing coumarin-bearing 2,3-dihydro-4(1H)-quinazolinone derivatives. This method highlights good yields, mild reaction conditions, and easy purification (Alizadeh et al., 2014).
Synthesis of Novel G Protein-Coupled Receptor 119 Agonist : A potent drug-like G protein-coupled receptor 119 (GPR119) agonist was synthesized, which includes a this compound structure. This compound aids in exploring the pharmacological potential of GPR119 agonists (Sakairi et al., 2012).
Molecular Studies and Synthesis
- Characterization of PARP-1 Inhibitor : The discovery and characterization of NMS-P118, a potent, orally available, and highly selective PARP-1 inhibitor, were conducted. This molecule, which includes the this compound structure, is significant in cancer therapy (Papeo et al., 2015).
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .
Mode of Action
It is known that the compound’s interaction with its targets can lead to various biochemical changes, which may be responsible for its potential therapeutic effects .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels, contributing to their potential therapeutic effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
特性
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13-12(6-3-7-14-13)15-8-10-4-1-2-5-11(10)9-15/h1-2,4-5,12H,3,6-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAUJNSGFUBGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。